![molecular formula C10H14N2O2S B2523300 [(3,4-Dimethoxyphenyl)methyl]thiourea CAS No. 14596-51-1](/img/structure/B2523300.png)

[(3,4-Dimethoxyphenyl)methyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

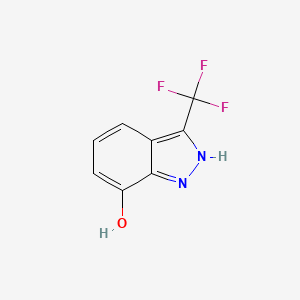

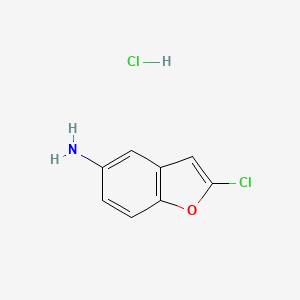

[(3,4-Dimethoxyphenyl)methyl]thiourea is an organosulfur compound . It is a powder at room temperature . The IUPAC name for this compound is N-(3,4-dimethoxyphenyl)thiourea .

Molecular Structure Analysis

The molecular weight of[(3,4-Dimethoxyphenyl)methyl]thiourea is 212.27 . The InChI code for this compound is 1S/C9H12N2O2S/c1-12-7-4-3-6 (11-9 (10)14)5-8 (7)13-2/h3-5H,1-2H3, (H3,10,11,14) . Physical And Chemical Properties Analysis

[(3,4-Dimethoxyphenyl)methyl]thiourea is a powder at room temperature .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Overview: [(3,4-Dimethoxyphenyl)methyl]thiourea is a pyrazolo-pyridine analogue synthesized through intermolecular cyclization. Its structure has been confirmed by various spectroscopic analyses, including UV, FT-IR, HRMS, and NMR techniques .

Antioxidant Activity: The compound exhibits moderate antioxidant activity, as determined by the DPPH assay. Its IC50 value (the concentration required to scavenge 50% of free radicals) is 194.06 ± 7.88 µg/mL (0.337 mM). Antioxidants play a crucial role in preventing cell damage caused by oxidative stress, which is implicated in age-related diseases .

Corrosion Inhibition

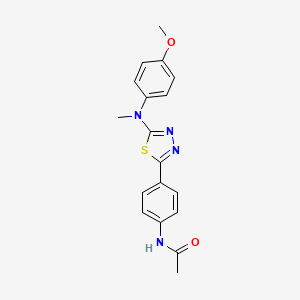

Overview: N-[(3,4-Dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB) is a Schiff base compound derived from [(3,4-Dimethoxyphenyl)methyl]thiourea. It has been investigated for its corrosion inhibition behavior on mild steel (MS) in acidic media.

Corrosion Inhibition Properties: DMHB effectively inhibits corrosion of mild steel in both 0.5 M H2SO4 (pH 0.29) and 0.5 M HCl (pH 0.3). Electrochemical techniques were employed to study its inhibitory effects. The compound’s ability to protect against corrosion makes it relevant for applications in materials science and engineering .

Safety and Hazards

Mecanismo De Acción

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-13-8-4-3-7(5-9(8)14-2)6-12-10(11)15/h3-5H,6H2,1-2H3,(H3,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZOYTUXTCEXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=S)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)

![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2523226.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2523233.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)